1-(2,2-Dimethylthiomorpholin-4-yl)butan-1-imine
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Overview
Description
1-(2,2-Dimethylthiomorpholin-4-yl)butan-1-imine is a chemical compound that belongs to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Dimethylthiomorpholin-4-yl)butan-1-imine typically involves the reaction of a primary amine with a carbonyl compound. The reaction proceeds through the formation of a carbinolamine intermediate, which then undergoes dehydration to form the imine. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Dimethylthiomorpholin-4-yl)butan-1-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine to an amine.
Substitution: The imine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions, such as temperature and solvent, are optimized based on the specific reaction .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction will produce amines .
Scientific Research Applications
1-(2,2-Dimethylthiomorpholin-4-yl)butan-1-imine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2,2-Dimethylthiomorpholin-4-yl)butan-1-imine involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(Dimethylamino)-2-(4-methylbenzyl)-1-(4-morpholin-4-yl)butan-1-one
- 2-Benzyl-2-(dimethylamino)-4′-morpholinobutyrophenone
Uniqueness
1-(2,2-Dimethylthiomorpholin-4-yl)butan-1-imine is unique due to its specific structural features, such as the presence of a thiomorpholine ring and the imine group.
Properties
Molecular Formula |
C10H20N2S |
---|---|
Molecular Weight |
200.35 g/mol |
IUPAC Name |
1-(2,2-dimethylthiomorpholin-4-yl)butan-1-imine |
InChI |
InChI=1S/C10H20N2S/c1-4-5-9(11)12-6-7-13-10(2,3)8-12/h11H,4-8H2,1-3H3 |
InChI Key |
VPKOXGNLZWPUGL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=N)N1CCSC(C1)(C)C |
Origin of Product |
United States |
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